molecular formula C25H26N2O3 B14862578 L-Hgn(Trt)-OH

L-Hgn(Trt)-OH

Cat. No.: B14862578
M. Wt: 402.5 g/mol
InChI Key: AQYOHIZMXFYUIK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on these analogs, L-Hgn(Trt)-OH is inferred to be a trityl (triphenylmethyl, Trt)-protected amino acid derivative. The Trt group is commonly used in peptide synthesis to protect reactive side-chain amines, enhancing stability during chemical reactions .

Key properties of Trt-protected compounds include:

  • Chemical Stability: The bulky Trt group shields amino groups from undesired reactions, enabling selective deprotection under mild acidic conditions .
  • Solubility: Trt-protected amino acids are typically sparingly soluble in aqueous solutions but dissolve well in organic solvents like DMSO or acetonitrile. Heating (37°C) and sonication are often required to improve solubility .
  • Storage: Recommended storage at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-2-amino-6-oxo-6-(tritylamino)hexanoic acid

InChI

InChI=1S/C25H26N2O3/c26-22(24(29)30)17-10-18-23(28)27-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18,26H2,(H,27,28)(H,29,30)/t22-/m0/s1

InChI Key

AQYOHIZMXFYUIK-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison of L-Hgn(Trt)-OH analogs, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Protecting Groups Key Applications Purity Storage Conditions
H-Gln(Trt)-OH C₂₄H₂₄N₂O₃ 388.5 Trt (side-chain) Peptide synthesis, biochemical research >98.00% -80°C (6 months)
Z-Gln(Trt)-OH C₃₂H₃₀N₂O₅ 522.6 Z (N-terminal), Trt Solid-phase peptide synthesis >98.00% Room temperature
Boc-D-Cys(Trt)-OH C₂₇H₂₉NO₄S 463.6 Boc (N-terminal), Trt Chiral drug intermediates, reference standards >98.00% Dry, dark, sealed
Fmoc-Cys(Trt)-OH C₃₃H₃₀N₂O₄S 574.7 Fmoc (N-terminal), Trt High-purity peptide synthesis, HPLC analysis 98.5% -20°C (short-term)
Key Observations:

Protecting Group Diversity :

  • Z-Gln(Trt)-OH and Boc-D-Cys(Trt)-OH employ dual protection strategies (Z/Boc + Trt), enabling orthogonal deprotection for complex peptide assembly .
  • Fmoc-Cys(Trt)-OH uses base-labile Fmoc, allowing Trt to remain intact during synthesis .

Solubility and Handling :

  • H-Gln(Trt)-OH and Boc-D-Cys(Trt)-OH require organic solvents (e.g., DMSO) and sonication for solubility .
  • Z-Gln(Trt)-OH exhibits lower solubility in polar solvents due to its larger benzyloxycarbonyl (Z) group .

Synthesis and Purity :

  • Fmoc-Cys(Trt)-OH achieves 98.5% purity via optimized HPLC protocols, with identified impurities (e.g., Trt-Cl, Trt-OH) .
  • Manual vs. microfluidics synthesis methods show differences in particle size and polydispersity (PDI) for Trt-protected compounds, impacting scalability .

Stability and Reactivity

  • Trt Group Stability : The Trt group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or dilute HCl, making it ideal for stepwise peptide elongation .
  • Comparative Reactivity :
    • Boc-protected compounds (e.g., Boc-D-Cys(Trt)-OH ) require stronger acids (e.g., TFA) for deprotection compared to Fmoc .
    • Z-protected derivatives (e.g., Z-Gln(Trt)-OH ) are hydrogenation-sensitive, enabling catalytic removal under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.